Cdk8-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk8-IN-4 is an inhibitor of CDK8, a member of the cyclin-dependent kinase family . It was extracted from patent WO2014090692A1, compound example 16, with an IC50 of 0.2 nM . CDK8 regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .
Wissenschaftliche Forschungsanwendungen
Role in Cancer Therapy : Cdk8-IN-4, due to its inhibitory effects on Cyclin-dependent kinase 8 (CDK8), is being explored as a potential therapeutic agent in cancer treatment. CDK8 has been identified as a key oncogenic driver in various cancers, including colorectal, breast, and hematological malignancies, through its involvement in oncogenic Wnt-β-catenin signaling and other pathways (Philip et al., 2018).
Impact on Tumor Dedifferentiation and Stem Cell Pluripotency : CDK8 plays a critical role in maintaining tumor dedifferentiation and embryonic stem cell pluripotency. Its expression is correlated with the embryonic stem cell state, and its inhibition can lead to differentiation in stem cells and tumor cells (Adler et al., 2012).
Involvement in Epithelial-to-Mesenchymal Transition : Mutated K-ras can stimulate CDK8 expression, and both CDK8 and mutated K-ras promote the invasion and migration of pancreatic cancer cells via the Wnt/β-catenin signaling pathway. This indicates a role for CDK8 in the epithelial-to-mesenchymal transition (EMT), a process critical in cancer metastasis (Xu et al., 2015).
General Transcriptional Regulation : CDK8 has been described as both a transcriptional repressor and activator, depending on the context. It's involved in several transcriptional programs of biomedical importance, such as the p53 network and the Wnt/β-catenin pathway (Galbraith et al., 2010).
Role in Osteoclastogenesis and Bone Healing : CDK8/19 inhibitors have been shown to suppress osteoclastogenesis and promote osteoblast mineralization and cancellous bone healing. This suggests potential applications in treating bone-related diseases (Amirhosseini et al., 2019).
Diverse Biological Functions and Disease Implications : The diverse functions of CDK8/19 in cellular homeostasis and disease development, especially in cancer, highlight the importance of understanding their role in Mediator kinase biology and potential as therapeutic targets (Dannappel et al., 2019).
Development of CDK8 Inhibitors : Recent efforts have focused on designing and synthesizing new CDK8 inhibitors as potential anti-leukemic agents. These compounds have shown selectivity for CDK8 and effectiveness in killing AML-cancer cell lines (Solum et al., 2020).
Safety And Hazards
Zukünftige Richtungen
CDK8 has emerged as a promising target for inhibiting cancer cell function, intensifying efforts towards the development of CDK8 inhibitors as potential cancer therapeutics . The investigation of combining CDK8 inhibitors with chemotherapy or radiotherapy is warranted in future research, as it potentially will enhance the therapeutic efficacy and long-term survival rate of cancer patients .
Eigenschaften
IUPAC Name |
(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCKMKPKIUZOF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk8-IN-4 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.